molecular formula C9H6N2O2 B170357 1-Nitroisoquinoline CAS No. 19658-76-5

1-Nitroisoquinoline

Cat. No. B170357
M. Wt: 174.16 g/mol
InChI Key: VDTUSEIYUROSGJ-UHFFFAOYSA-N
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Patent
US06353103B1

Procedure details

Hydrobromic acid (3.0 M in HOAc, 1 mL) was added to a suspension of the dihydronitroisoquinoline (0.83 g) in glacial HOAc (2 mL). The mixture was heated to 100° C. for 1 day with occasional addition of more hydrobromic acid solution (3 mL overall). After the reaction, the mixture was allowed to cool to room temperature, concentrated in vacuo, diluted by water, and extracted twice with ethyl ether. Combined organics were washed by saturated NaHCO3 solution, dried over Na2SO4, filtered, concentrated in vacuo, and chromatographed on silica gel (5% to 10% ethyl acetate in hexane) to give 234 mg of nitroisoquinoline (35%) as solids, along with 95 mg of 4-bromo -1(2,4,6-trimethylphenyl)isoquinoline (13%).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
dihydronitroisoquinoline
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
Br.[N+:2]([CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][NH:6]1)([O-:4])=[O:3]>CC(O)=O>[N+:2]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][N:6]=1)([O-:4])=[O:3]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
Br
Name
dihydronitroisoquinoline
Quantity
0.83 g
Type
reactant
Smiles
[N+](=O)([O-])C1NC=CC2=CC=CC=C12
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted by water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl ether
WASH
Type
WASH
Details
Combined organics were washed by saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (5% to 10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=NC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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